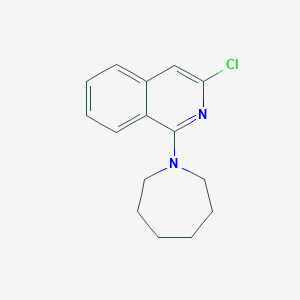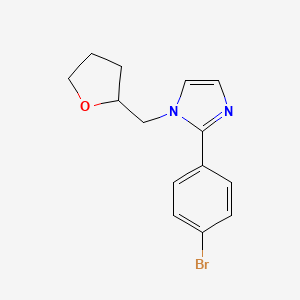
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole, also known as BPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPI is a heterocyclic organic compound that belongs to the imidazole family. It is a white crystalline powder with a molecular formula of C14H14BrN2O, and a molecular weight of 315.18 g/mol.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Furthermore, 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins and cytokines. Furthermore, 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has several advantages for lab experiments, including its ease of synthesis and its potential as a fluorescent probe for the detection of metal ions. However, 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole. One potential direction is the development of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the investigation of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Furthermore, the study of the mechanism of action of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole could provide insights into the regulation of enzyme activity and gene expression.
Méthodes De Synthèse
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with oxalyl chloride, followed by the reaction with 1-(2-hydroxyethyl)imidazole. The resulting product is then reacted with sodium hydride and 2-chloroethyl ethyl ether to obtain 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole. Other methods include the reaction of 4-bromobenzaldehyde with 1-(2-hydroxyethyl)imidazole in the presence of a catalyst, or the reaction of 4-bromobenzaldehyde with 1-(2-hydroxyethyl)imidazole in the presence of a base.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to exhibit promising antitumor, anti-inflammatory, and antimicrobial activities. In addition, 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-(oxolan-2-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-5-3-11(4-6-12)14-16-7-8-17(14)10-13-2-1-9-18-13/h3-8,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFWFSCLPZVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CN=C2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
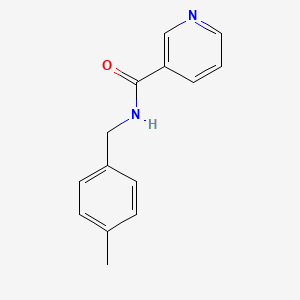
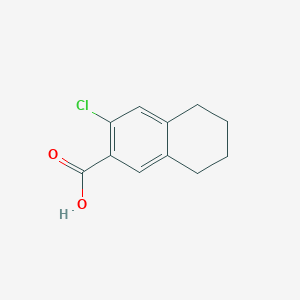
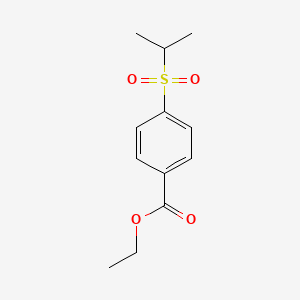
![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)
